molecular formula C14H17NO4 B11069105 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(morpholin-4-yl)ethanone

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1-(morpholin-4-yl)ethanone

Cat. No.: B11069105
M. Wt: 263.29 g/mol
InChI Key: IEOOERGULJRLIM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1-MORPHOLINO-1-ETHANONE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with morpholine and an appropriate ethanone derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as column chromatography or recrystallization is also common to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1-MORPHOLINO-1-ETHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1-MORPHOLINO-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin core structure but lacks the morpholino and ethanone groups.

    2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)METHANAMINE HYDROCHLORIDE: Contains a similar benzodioxin structure but with different substituents.

Uniqueness

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1-MORPHOLINO-1-ETHANONE is unique due to the presence of both the morpholino and ethanone groups, which confer distinct chemical and biological properties. These groups may enhance the compound’s solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-morpholin-4-ylethanone

InChI

InChI=1S/C14H17NO4/c16-14(15-5-7-17-8-6-15)9-11-10-18-12-3-1-2-4-13(12)19-11/h1-4,11H,5-10H2

InChI Key

IEOOERGULJRLIM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CC2COC3=CC=CC=C3O2

Origin of Product

United States

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